1-(But-3-en-1-yn-1-yl)-4-methylbenzene
Description
Contextualizing the Compound within Alkynyl- and Alkenyl-Substituted Aromatic Systems
Alkynyl- and alkenyl-substituted aromatic systems are a broad class of organic compounds that are fundamental building blocks in organic chemistry. mdpi.com These molecules are typified by the presence of one or more alkyne (carbon-carbon triple bond) or alkene (carbon-carbon double bond) functionalities directly attached to an aromatic ring. The electronic interaction between the π-systems of the aromatic ring and the unsaturated substituents leads to unique chemical and physical properties.
These compounds are pivotal in the construction of complex organic molecules and materials. acs.org The presence of both sp² and sp hybridized carbon atoms, in addition to the sp² carbons of the aromatic ring, offers a rich landscape for chemical transformations. The specific arrangement of the double and triple bond in the but-3-en-1-yn-1-yl substituent of 1-(but-3-en-1-yn-1-yl)-4-methylbenzene creates a conjugated enyne system, which is known for its participation in a variety of pericyclic reactions, cycloadditions, and metal-catalyzed cross-coupling reactions.
Significance in Modern Organic Synthesis and Catalysis Research
The structural motifs present in this compound make it a compound of considerable interest in modern organic synthesis and catalysis. Enyne systems are valuable precursors for the synthesis of complex carbocyclic and heterocyclic frameworks. The conjugated nature of the but-3-en-1-yn-1-yl group allows for regioselective and stereoselective transformations that are highly sought after in the synthesis of natural products and pharmaceuticals.
In the realm of catalysis, compounds featuring both alkynyl and alkenyl functionalities can serve as sophisticated ligands for transition metal catalysts. The multiple coordination sites can influence the catalytic activity and selectivity of the metal center. Furthermore, the unsaturated bonds can themselves be the target of catalytic transformations, such as hydrogenation, hydrosilylation, and hydroboration, leading to a diverse array of functionalized aromatic compounds. The exploration of such molecules is driven by the continuous demand for novel structures with potential applications in materials science, medicinal chemistry, and agrochemicals.
Historical Development of Research on Related Unsaturated Hydrocarbons
The study of unsaturated hydrocarbons dates back to the 19th century with the discovery of acetylene (B1199291) by Edmund Davy in 1836. ck12.orglibretexts.org This marked the beginning of investigations into molecules containing carbon-carbon triple bonds. The elucidation of the tetrahedral nature of carbon by van't Hoff and Le Bel in 1874 was a crucial step in understanding the three-dimensional structure of organic molecules, including those with double and triple bonds.
The development of catalytic hydrogenation by Sabatier in the early 20th century provided a means to convert unsaturated hydrocarbons to their saturated counterparts, a process that remains fundamental in both laboratory and industrial settings. Throughout the 20th century, the advent of new synthetic methodologies, such as the Wittig reaction for alkene synthesis and the Sonogashira coupling for the formation of carbon-carbon bonds between sp and sp² hybridized carbons, revolutionized the ability of chemists to construct complex unsaturated systems. organic-chemistry.org These advancements have paved the way for the synthesis and exploration of intricate molecules like this compound, allowing for a deeper understanding of their chemical behavior and potential applications. mdpi.com
Compound Data
| Compound Name |
| This compound |
| Acetylene |
| Benzene (B151609) |
| Toluene (B28343) |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₂ |
| Molecular Weight | 156.22 g/mol |
| Appearance | Expected to be a liquid or low-melting solid |
| Boiling Point | Not definitively reported |
| Solubility | Expected to be soluble in organic solvents and insoluble in water |
Structure
2D Structure
3D Structure
Properties
CAS No. |
30011-66-6 |
|---|---|
Molecular Formula |
C11H10 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-but-3-en-1-ynyl-4-methylbenzene |
InChI |
InChI=1S/C11H10/c1-3-4-5-11-8-6-10(2)7-9-11/h3,6-9H,1H2,2H3 |
InChI Key |
XDRXVMNSUKPDSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC=C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 but 3 En 1 Yn 1 Yl 4 Methylbenzene
Direct Synthesis Approaches
Direct synthesis methods aim to form the key carbon-carbon bond between the aromatic ring and the butenyne side chain in a single, highly efficient step. These reactions are predominantly catalyzed by transition metals.
The Sonogashira coupling is a powerful and widely used method for forming C(sp²)-C(sp) bonds, making it an ideal strategy for synthesizing aryl alkynes and conjugated enynes. gold-chemistry.orglibretexts.org Discovered by Kenkichi Sonogashira in 1975, the reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. gold-chemistry.orglibretexts.orgjk-sci.com
For the synthesis of 1-(But-3-en-1-yn-1-yl)-4-methylbenzene, this reaction would involve the cross-coupling of a 4-substituted toluene (B28343) derivative with but-3-en-1-yne. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl. wikipedia.org Aryl triflates (OTf) can also be used as coupling partners. wikipedia.org The reaction is valued for its mild conditions, often proceeding at room temperature, and its tolerance of a wide range of functional groups. jk-sci.comwikipedia.org
The proposed reaction is as follows:
4-Iodotoluene (B166478) + But-3-en-1-yne → this compound
The catalytic cycle is understood to involve two interconnected cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium catalyst undergoes oxidative addition with the aryl halide, while the copper co-catalyst facilitates the deprotonation of the terminal alkyne to form a copper acetylide intermediate. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the final enyne product and regenerates the active palladium(0) catalyst. libretexts.orgwikipedia.org
Table 1: Typical Conditions for Sonogashira Coupling
| Component | Examples | Purpose |
| Aryl Halide | 1-Iodo-4-methylbenzene, 1-Bromo-4-methylbenzene | Aromatic electrophile |
| Alkyne | But-3-en-1-yne | Nucleophilic alkyne partner |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary cross-coupling catalyst |
| Copper Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne |
| Base | Diethylamine (Et₂NH), Triethylamine (Et₃N) | Neutralizes HX byproduct, aids alkyne deprotonation |
| Solvent | Tetrahydrofuran (THF), Acetonitrile (MeCN) | Reaction medium |
While the Sonogashira reaction relies on a dual palladium/copper system, coupling reactions catalyzed solely by copper have also been developed for the synthesis of 1,3-enynes. organic-chemistry.org These methods offer an alternative that avoids the use of often more expensive and toxic palladium catalysts. organic-chemistry.orgsemanticscholar.org
Research has demonstrated that copper(I) catalysts can effectively promote the coupling of terminal alkynes with vinyl iodides. organic-chemistry.org To apply this to the synthesis of this compound, a two-step approach could be envisioned. First, a copper-catalyzed coupling between p-tolylacetylene and a vinyl halide like vinyl iodide would be performed. Alternatively, direct coupling of 4-iodotoluene with but-3-en-1-yne under specific copper-catalyzed conditions might be feasible, though this is less conventional than the Sonogashira protocol. These reactions often utilize copper salts in combination with specific ligands and a base. organic-chemistry.org
Table 2: Representative Conditions for Copper-Catalyzed Enyne Synthesis
| Component | Examples | Role |
| Substrates | Vinyl iodides, Terminal alkynes | Coupling partners |
| Copper Catalyst | [Cu(bipy)PPh₃Br], [Cu(phen)(PPh₃)₂]NO₃ | Primary catalyst |
| Base | K₂CO₃, Cs₂CO₃ | Acid scavenger |
| Ligands | Bipyridine (bipy), Phenanthroline (phen) | Stabilize and activate the copper center |
| Solvent | Acetonitrile (MeCN) | Reaction medium |
Beyond palladium and copper, other transition metals have been explored for their catalytic activity in C-C bond formation, including the synthesis of conjugated enynes. rsc.org Metals such as nickel, gold, and ruthenium have shown promise in various cross-coupling and related transformations. mdpi.com For instance, nickel catalysts can be effective in cross-coupling reactions, sometimes offering different reactivity profiles or being more cost-effective than palladium. Gold(I) chloride has been used as a co-catalyst with palladium(II) chloride in Sonogashira-type couplings involving arenediazonium salts as alternatives to aryl halides. wikipedia.org While specific, well-documented examples for the direct synthesis of this compound using these alternative metals are not prevalent, the general utility of these catalysts in enyne synthesis suggests their potential applicability. rsc.org
Precursor-Based Synthesis and Functionalization
These strategies involve constructing the target molecule by modifying a precursor that already contains a significant portion of the final structure.
This approach involves the formation of the key C-C bond through nucleophilic substitution or related reactions. Two primary disconnections of the target molecule can be considered:
Arylation of a Butenyne Precursor: This strategy would involve generating a nucleophilic but-3-en-1-yn-1-yl anion (an acetylide) and reacting it with an electrophilic p-tolyl species, such as 1-iodo-4-methylbenzene. This is conceptually similar to the cross-coupling reactions but emphasizes the nucleophilic character of the alkyne.
Alkylation of a Tolyl Precursor: In this route, a p-tolylacetylide anion is generated from p-tolylacetylene and used as a nucleophile to attack an electrophilic four-carbon chain containing a vinyl group, such as 4-bromo-1-butene. However, this would result in a different isomer, 1-(but-3-en-1-yl)-4-methylbenzene, not the target enyne. A more appropriate electrophile would be a vinyl halide like 1-bromoethene, followed by further elaboration, which is a more complex pathway.
Three-component aryl-alkylation reactions of alkenes using aryl bromides and alkyl radical precursors have also been developed, representing a more advanced strategy for building molecular complexity. princeton.edu
Enyne metathesis is a powerful reaction catalyzed by metal carbenes (typically ruthenium-based, such as Grubbs' catalysts) that reorganizes the bonds between an alkene and an alkyne to form a new 1,3-diene. wikipedia.orgorganic-chemistry.org While ring-closing enyne metathesis (RCEYM) is used to form cyclic dienes, chim.ituwindsor.ca intermolecular cross-enyne metathesis can be used to construct linear dienes from separate alkene and alkyne substrates. organic-chemistry.orgnih.gov
A plausible, albeit indirect, route to a structure related to the target molecule could involve the cross-enyne metathesis between p-tolylacetylene and ethylene (B1197577) gas. This reaction, catalyzed by a ruthenium complex, would generate the conjugated diene 2-(p-tolyl)-1,3-butadiene, not the target enyne. The term "enyne metathesis" in the context of synthesizing the target enyne itself is likely a misnomer, as the reaction's primary product is a diene. However, the reaction is a key strategy in the broader field of synthesizing unsaturated systems and is driven by the formation of a thermodynamically stable conjugated diene. wikipedia.org The mechanism is proposed to proceed via either an "ene-then-yne" or "yne-then-ene" pathway, involving metallacyclobutene intermediates. wikipedia.org
Green Chemistry and Sustainable Synthetic Pathways
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. kaust.edu.sa For the synthesis of this compound, this can be achieved through the use of alternative reaction media, catalyst systems, and energy sources. The most common synthetic route to conjugated enynes is the Sonogashira cross-coupling reaction, which typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgwikipedia.org Greener variations of this reaction focus on minimizing waste, avoiding toxic solvents, and improving energy efficiency.
A significant contributor to the environmental impact of chemical synthesis is the use of volatile organic solvents. rsc.org Consequently, developing solvent-free or aqueous-based synthetic protocols is a key goal of green chemistry.
Solvent-Free Synthesis:
Mechanochemistry, specifically high-speed ball milling, has emerged as a powerful technique for conducting solvent-free organic reactions. organic-chemistry.orgrsc.orgresearchgate.net This method uses mechanical energy to initiate and sustain chemical reactions between solid reactants. rsc.org For the synthesis of this compound, a plausible solvent-free Sonogashira coupling could be envisioned between 4-halotoluene (e.g., 4-iodotoluene or 4-bromotoluene) and a suitable vinylacetylene precursor under ball-milling conditions. Research on solvent-free Sonogashira couplings has demonstrated that iodo- and bromo-substituted aromatics are effective coupling partners. rsc.orgresearchgate.net The use of a solid base, such as potassium carbonate, is common in these reactions. rsc.org A notable advancement in this area is the use of the copper vial and ball as the source of the copper co-catalyst, eliminating the need for a separate copper salt. rsc.org
| Parameter | Solvent-Free Ball Milling | Conventional Solution-Phase |
| Solvent | None | Organic solvents (e.g., THF, DMF, amines) |
| Reaction Time | Often shorter (minutes to hours) | Can be several hours |
| Waste Generation | Minimal solvent waste | Significant solvent waste |
| Energy Input | Mechanical energy | Thermal energy (heating) |
Aqueous Medium Reactions:
Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. digitellinc.com The Sonogashira coupling has been successfully performed in aqueous media, often with the aid of surfactants or water-soluble ligands to facilitate the reaction between organic substrates and the aqueous phase. organic-chemistry.orgnih.gov A potential aqueous synthesis of this compound would involve the reaction of 4-halotoluene with vinylacetylene in water, using a palladium catalyst with water-soluble phosphine (B1218219) ligands and a suitable base. Copper-free Sonogashira couplings in water have also been developed, further enhancing the green credentials of the method. organic-chemistry.org
| Parameter | Aqueous Medium Synthesis | Conventional Organic Solvent |
| Solvent | Water | Volatile organic compounds |
| Safety | Non-flammable, non-toxic solvent | Flammability and toxicity concerns |
| Work-up | Often simpler product extraction | Often requires extensive extraction and solvent removal |
| Catalyst System | May require water-soluble ligands | Standard phosphine ligands |
Visible-light photocatalysis has gained significant traction as a sustainable method for promoting organic reactions. rsc.org This approach utilizes light as a clean energy source to drive chemical transformations, often under mild conditions. rsc.org While direct photocatalytic Sonogashira-type coupling for the synthesis of simple enynes like this compound is an emerging area, the principles of photocatalysis can be applied to enyne synthesis. acs.orgnih.gov Photocatalytic methods have been developed for various enyne cyclization and annulation reactions, demonstrating the feasibility of generating radical intermediates from enynes under visible light irradiation. acs.orgrsc.orgresearchgate.net
A speculative photocatalytic route to this compound could involve the generation of a 4-tolyl radical or a vinylacetylene radical species via a photoredox cycle, followed by their cross-coupling. Such a reaction would likely require a suitable photocatalyst, a light source (e.g., blue LEDs), and carefully optimized reaction conditions. The development of such a method would represent a significant advancement in the sustainable synthesis of this class of compounds.
| Parameter | Photocatalytic Synthesis | Traditional Thermal Synthesis |
| Energy Source | Visible light | Heat |
| Reaction Conditions | Often room temperature | Often elevated temperatures |
| Selectivity | Can offer unique selectivity pathways | Thermodynamically controlled products |
| Reagents | May use radical precursors | Typically uses organometallic reagents |
Scale-Up Considerations and Process Optimization for Academic Research
Transitioning a synthetic protocol from a small, discovery scale to a larger, preparative scale presents several challenges, particularly within an academic research environment where resources may be limited. Process optimization is crucial for ensuring efficiency, safety, and reproducibility.
For the synthesis of this compound, likely via a Sonogashira coupling, several factors need to be considered for scale-up:
Catalyst Loading: Minimizing the catalyst loading is economically and environmentally beneficial. Optimization studies often involve screening different palladium sources and ligands to find the most active system, allowing for lower catalyst concentrations (e.g., in the ppm range for palladium). acs.org
Reaction Time and Temperature: These parameters should be optimized to ensure complete conversion in a reasonable timeframe while minimizing energy consumption and the formation of byproducts. Continuous flow reactors can offer precise control over reaction time and temperature, facilitating optimization and scale-up. acs.orgacs.org
Reagent Stoichiometry: The ratio of the coupling partners (4-halotoluene and vinylacetylene) and the base should be carefully optimized to maximize the yield of the desired product and minimize waste.
Work-up and Purification: On a larger scale, purification by column chromatography can be cumbersome. Developing a procedure that allows for purification by crystallization or extraction is highly desirable. This may involve the careful selection of solvents for the reaction and work-up. kaust.edu.sa The removal of residual palladium and copper from the final product is also a critical consideration, especially if the compound is intended for biological applications. silicycle.com
Design of Experiments (DoE) is a powerful statistical tool that can be employed to efficiently optimize multiple reaction parameters simultaneously, leading to a robust and scalable process. acs.org
| Parameter | Small-Scale (mg) | Larger-Scale (g) |
| Purification | Column chromatography is feasible | Crystallization or distillation preferred |
| Heat Transfer | Generally not an issue | Can become a significant issue |
| Mixing | Efficient with standard stir bars | May require mechanical stirring |
| Safety | Lower risk | Increased risk, requires careful planning |
In an academic setting, the use of continuous flow chemistry can be an effective strategy for scaling up reactions like the Sonogashira coupling. acs.orgacs.org Flow reactors provide better control over reaction parameters, improved heat transfer, and enhanced safety, making them well-suited for the preparation of gram quantities of material. acs.org
Mechanistic Investigations and Reactivity Studies of 1 but 3 En 1 Yn 1 Yl 4 Methylbenzene
Reactivity of the Alkynyl Moiety
The triple bond in 1-(but-3-en-1-yn-1-yl)-4-methylbenzene is a region of high electron density, making it susceptible to attack by electrophiles and a participant in various cycloaddition and radical reactions.
The addition of electrophiles to the alkynyl group of enynes like this compound is a well-established reaction class. The reaction is initiated by the attack of the electron-rich triple bond on an electrophile. This typically follows Markovnikov's rule, where the electrophile adds to the less substituted carbon atom of the alkyne.
In the case of electrophilic addition of hydrogen halides (HX), the reaction proceeds through a vinyl carbocation intermediate. The stability of this intermediate is a key factor in determining the reaction's regioselectivity. The addition of a proton (H+) to the terminal carbon of the alkyne would lead to a more stabilized secondary vinyl carbocation, which is then attacked by the halide nucleophile.
Nucleophilic additions to the alkyne are also possible, particularly when the alkyne is activated by electron-withdrawing groups. However, for this compound, the electron-donating nature of the p-tolyl group makes nucleophilic attack on the alkyne less favorable unless strong nucleophiles or specific catalytic systems are employed.
| Reagent | Predicted Major Product | Mechanism Highlights |
|---|---|---|
| HCl | 1-(2-chloro-1,3-butadienyl)-4-methylbenzene | Formation of a stabilized vinyl carbocation intermediate. |
| HBr | 1-(2-bromo-1,3-butadienyl)-4-methylbenzene | Similar mechanism to HCl addition, following Markovnikov's rule. |
The alkynyl group of this compound is a versatile component in cycloaddition reactions. Of particular note are [2+2+2] cycloadditions, which are powerful methods for the synthesis of substituted benzene (B151609) rings. In these reactions, the alkyne can react with two other unsaturated partners, such as other alkynes or nitriles, in the presence of a transition metal catalyst (e.g., cobalt or rhodium complexes). This reaction pathway allows for the construction of complex aromatic structures from relatively simple precursors. The presence of the conjugated alkene can also influence the course of these cycloadditions, potentially leading to more complex polycyclic products depending on the reaction conditions.
Radical additions to the alkyne moiety can be initiated by radical initiators such as AIBN (Azobisisobutyronitrile) or through photochemically generated radicals. The addition of a radical species to the triple bond generates a vinyl radical intermediate. The regioselectivity of the initial radical attack is influenced by both steric and electronic factors. Subsequent reaction of the vinyl radical, often through hydrogen abstraction or further addition to another molecule, leads to the final product. For instance, the radical addition of thiols (R-SH) across the triple bond can proceed with anti-Markovnikov selectivity.
Reactivity of the Alkene Moiety
The terminal double bond in this compound also exhibits characteristic alkene reactivity, primarily through electrophilic additions and polymerization processes.
Similar to the alkyne, the alkene moiety is electron-rich and readily undergoes electrophilic addition reactions. The general mechanism involves the initial attack of the pi electrons of the double bond on an electrophile, leading to the formation of a carbocation intermediate. libretexts.org This is followed by the capture of the carbocation by a nucleophile. The regioselectivity of this addition is governed by Markovnikov's rule, which states that the electrophile (often a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. libretexts.org
For this compound, the addition of HX to the alkene will result in the formation of a secondary carbocation, which is more stable than the alternative primary carbocation. The subsequent attack by the halide will yield the corresponding haloalkane.
| Reagent | Predicted Major Product | Key Mechanistic Feature |
|---|---|---|
| HBr | 1-(3-bromo-1-butynyl)-4-methylbenzene | Formation of the more stable secondary carbocation. |
| H₂O/H⁺ | 4-(4-methylphenyl)-3-butyn-2-ol | Acid-catalyzed hydration following Markovnikov's rule. |
The vinyl group of this compound makes it a potential monomer for polymerization reactions. Both radical and transition-metal-catalyzed polymerization methods could be employed. In radical polymerization, an initiator generates a radical that adds to the double bond, creating a new radical that can then propagate by adding to subsequent monomer units. The reactivity of the monomer and the stability of the propagating radical are crucial for successful polymerization.
Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that could potentially be used to synthesize polymers with well-defined molecular weights and low dispersity from monomers like this compound. chemrestech.com The presence of the alkynyl group in the resulting polymer side chains would offer further opportunities for post-polymerization modification, allowing for the creation of functional materials.
Cycloaddition Reactions Involving the Alkene (e.g., Diels-Alder reactions)
The terminal alkene of the but-3-en-1-yn-1-yl moiety can participate as a 2π-electron component (a dienophile) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org This reaction provides a powerful method for the construction of six-membered rings with high stereochemical control. wikipedia.org The reactivity of the alkene in this compound as a dienophile is influenced by the electronic effects of the adjacent alkyne and the tolyl group. Typically, the presence of electron-withdrawing groups on the dienophile accelerates the reaction rate in normal-electron-demand Diels-Alder reactions. masterorganicchemistry.comlibretexts.org
The concerted mechanism of the Diels-Alder reaction ensures that the stereochemistry of the dienophile is retained in the product. libretexts.org For example, a reaction with a cyclic diene like cyclopentadiene (B3395910) would be expected to form a bicyclic adduct. In such cases, the formation of endo and exo stereoisomers is possible, with the endo product often being favored due to secondary orbital interactions in the transition state. libretexts.org
Beyond the Diels-Alder reaction, the alkene can also act as a dipolarophile in 1,3-dipolar cycloadditions. wikipedia.org These reactions, for instance with nitrile oxides or azomethine ylides, are highly valuable for the synthesis of five-membered heterocyclic rings. wikipedia.orgnih.gov The regioselectivity and stereoselectivity of these cycloadditions are governed by the electronic and steric properties of both the dipole and the dipolarophile. wikipedia.orgrsc.org
| Reaction Type | Diene/Dipole | Dienophile/Dipolarophile | Conditions | Expected Product(s) | Ref. |
| Diels-Alder | Cyclopentadiene | This compound | Thermal (Heat) | Bicyclic adduct (endo/exo isomers) | wikipedia.orglibretexts.org |
| 1,3-Dipolar Cycloaddition | Benzonitrile oxide | This compound | Inert Solvent | Isoxazoline derivative | wikipedia.org |
Reactivity of the Aromatic Ring
The 4-methylbenzene (tolyl) group is susceptible to attack by electrophiles in electrophilic aromatic substitution (EAS) reactions. The reactivity and regioselectivity of these substitutions are dictated by the combined influence of the two substituents on the ring: the methyl group (-CH₃) and the but-3-en-1-yn-1-yl group. wikipedia.org
The outcome of an EAS reaction is governed by the directing effects of the existing substituents. chemistrytalk.org
Methyl Group (-CH₃): This is an activating group that donates electron density to the ring via an inductive effect. It is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. libretexts.orgleah4sci.com
But-3-en-1-yn-1-yl Group (-C≡C-CH=CH₂): The sp-hybridized carbon of the alkyne attached to the ring acts as an electron-withdrawing group due to its higher s-character compared to sp² carbons. Therefore, this group is expected to be deactivating and a meta-director. leah4sci.com
In this compound, the para position relative to the methyl group is already occupied. Therefore, the methyl group directs incoming electrophiles to the two equivalent ortho positions (C2 and C6). The enyne group directs to the two equivalent meta positions (C3 and C5). Since the methyl group is activating and the enyne is deactivating, the directing effects are in opposition. However, activating groups generally control the regiochemical outcome. Thus, substitution is most likely to occur at the positions ortho to the activating methyl group. pressbooks.pub The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com
| EAS Reaction | Reagents | Electrophile (E⁺) | Predicted Major Product(s) | Ref. |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 1-(But-3-en-1-yn-1-yl)-4-methyl-2-nitrobenzene | byjus.commasterorganicchemistry.com |
| Bromination | Br₂, FeBr₃ | Br⁺ | 2-Bromo-1-(but-3-en-1-yn-1-yl)-4-methylbenzene | wikipedia.orgmasterorganicchemistry.com |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ (Acylium ion) | 1-(4-(But-3-en-1-yn-1-yl)-2-methylphenyl)ethan-1-one | masterorganicchemistry.com |
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org While the enyne group is not a classic DMG, alkyl groups can facilitate ortho or benzylic metalation. harvard.edu In this molecule, lithiation would likely occur at one of the carbons ortho to the methyl group (C2 or C6) upon treatment with a strong base like n-butyllithium, especially in the presence of a coordinating agent like TMEDA (tetramethylethylenediamine). nih.govunblog.fr The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of substituents with high regiocontrol. wikipedia.org
Furthermore, should a halide be present on the aromatic core, the molecule could participate in transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. nih.govorganic-chemistry.org For instance, a bromo-derivative could be coupled with an organoboron reagent (Suzuki coupling) or a terminal alkyne (Sonogashira coupling) to form new carbon-carbon bonds. mdpi.comresearchgate.net
Chemoselectivity and Regioselectivity in Complex Reactions
The presence of multiple reactive sites makes chemoselectivity a central issue in the reactions of this compound. The choice of reagents and catalysts is crucial for targeting a specific functional group while leaving the others intact.
Controlling the reaction pathway depends on exploiting the inherent reactivity differences between the alkene, alkyne, and aromatic ring.
Alkene vs. Alkyne: In many transition metal-catalyzed hydrofunctionalization reactions, the catalyst may coordinate preferentially to the alkyne over the alkene, or vice-versa, allowing for selective transformations. rsc.orgrsc.org For example, certain palladium-hydride catalysts can be tuned with specific ligands to favor reactions at either the alkyne or an isomerized allene (B1206475) intermediate. researchgate.net
Enyne System vs. Aromatic Ring: Reactions like catalytic hydrogenation can be controlled to selectively reduce the double bond, the triple bond, or both, often before reduction of the aromatic ring, which requires more forcing conditions. Electrophilic additions will typically target the enyne system under milder conditions, whereas strong electrophiles paired with a Lewis acid are required to activate the aromatic ring for substitution. chemistrysteps.com
Metal-Catalyzed Couplings: Transition metal catalysis offers a broad toolkit for controlling reactivity. For instance, palladium-catalyzed reactions are central to many selective transformations of enynes. nih.govrsc.org The choice of metal (e.g., Pd, Rh, Ag, Cu), ligand, and solvent can profoundly influence which part of the molecule reacts and what product is formed. chemrxiv.orgbeilstein-journals.org
Many reactions involving this compound can generate new stereocenters, making the stereochemical outcome a critical aspect of its reactivity.
Reactions at the Alkene: Addition reactions across the terminal double bond can create one or two new stereocenters. For example, epoxidation followed by nucleophilic ring-opening, or dihydroxylation, would lead to the formation of diastereomeric products. The stereochemistry of the product (e.g., syn vs. anti addition) is determined by the reaction mechanism.
Cycloaddition Reactions: As discussed in section 3.2.3, Diels-Alder reactions are highly stereospecific, preserving the stereochemistry of the dienophile. libretexts.org The relative orientation of the reactants in the transition state determines whether endo or exo products are formed. wikipedia.org Similarly, 1,3-dipolar cycloadditions can generate multiple stereocenters, and the development of catalytic, enantioselective versions of these reactions allows for the control of absolute stereochemistry. nih.gov
Metal-Catalyzed Reactions: Enantioselective catalysis, often employing chiral ligands on a transition metal, can be used to control the stereochemical outcome of reactions such as cycloisomerizations or reductive couplings, leading to products with high enantiomeric excess. rsc.org
| Reaction | Reagent(s) | Potential Stereochemical Outcome | Mechanism/Controlling Factors | Ref. |
| Syn-Dihydroxylation | OsO₄, NMO | Formation of a chiral diol (racemic) | Concerted syn-addition to the alkene | libretexts.org |
| Diels-Alder | Cyclopentadiene | Formation of diastereomeric endo/exo adducts | Cyclic transition state, secondary orbital interactions | wikipedia.orglibretexts.org |
| Asymmetric Hydrogenation | H₂, Chiral Catalyst (e.g., Rh-BINAP) | Enantioselective reduction of the alkene | Coordination to chiral catalyst | rsc.org |
Catalytic Activation and Transformation
The conjugated enyne system of this compound, comprising both a double and a triple bond, offers a rich platform for catalytic activation and transformation. The electron density distribution and the steric accessibility of the π-systems are key factors in determining the regioselectivity and stereoselectivity of catalytic reactions. Various transition metal catalysts have been employed to selectively activate either the alkyne or the alkene moiety, leading to a diverse array of complex molecular architectures.
Homogeneous gold(I) catalysts are renowned for their strong carbophilicity, which enables the selective activation of alkynes even in the presence of alkenes. nih.gov In the context of 1,3-enynes like this compound, gold(I) complexes coordinate to the alkyne's carbon-carbon triple bond. This coordination lowers the energy of the alkyne's LUMO (Lowest Unoccupied Molecular Orbital), rendering it highly susceptible to nucleophilic attack.
The mechanism of gold(I)-catalyzed transformations of 1,n-enynes often involves intramolecular cycloaddition pathways. For aryl-substituted enynes, a common reaction is a formal [4+2] cycloaddition. acs.orgbeilstein-journals.org Density Functional Theory (DFT) calculations support a stepwise mechanism for these cycloadditions. acs.org The process is initiated by the gold(I)-catalyzed cyclization to form a key cyclopropyl (B3062369) gold(I)-carbene intermediate. beilstein-journals.org This intermediate can then undergo rearrangement and subsequent ring-closure to yield complex polycyclic products. acs.orgbeilstein-journals.org The specific reaction pathway and final product are highly dependent on the substrate's substitution pattern and the reaction conditions. acs.org
| Gold(I) Pre-catalyst | Activator/Co-catalyst | Typical Transformation | Reference |
|---|---|---|---|
| (Ph3P)AuCl | AgOTf | Intramolecular (4+2) cycloadditions of enynes with alkenes | beilstein-journals.org |
| IPrAuCl | AgSbF6 | Cascade cyclizations of arylalkynes | nih.gov |
| JohnPhosAu(NCMe)SbF6 | - | Cycloisomerization of 1,6-enynes | acs.org |
| BrettPhosAuNTf2 | - | Bicyclization of aminoallenynes | researchgate.net |
Cobalt-based catalysts offer a complementary and cost-effective alternative to precious metals for the transformation of unsaturated systems. mdpi.com For 1,3-enynes and related diynes, cobalt catalysts have been shown to effectively promote reactions such as hydroarylation and hydrosilylation. mdpi.comrsc.org These transformations are valuable for introducing new functional groups with high regio- and stereocontrol.
For instance, cobalt(II) complexes can catalyze the C-H alkenylation of picolinamides with 1,3-diynes, where a C-H bond cleavage is involved in the rate-determining step. rsc.org In cobalt-catalyzed hydrosilylation of 1,3-diynes, a cobalt(I)-hydride intermediate is often proposed, leading to silyl-functionalized 1,3-enynes. mdpi.com The choice of ligands, such as dppp (B1165662) (1,3-bis(diphenylphosphino)propane), is crucial in directing the regioselectivity of the addition. mdpi.com Furthermore, innovative approaches using metallaphotoredox catalysis with cobalt complexes and organic dyes have been developed for the hydroalkynylation of terminal alkynes to produce 1,3-enynes under mild, photochemical conditions. researchgate.net
| Cobalt Pre-catalyst | Ligand/Additive | Reaction Type | Reference |
|---|---|---|---|
| Co(acac)2 | dppp | Hydrosilylation of 1,3-diynes | mdpi.com |
| Co(OAc)2 | KOAc | Hydroarylation of 1,3-diynes with picolinamides | mdpi.comrsc.org |
| Co(dmgBF2)2(H2O)2 | 4CzIPN (photocatalyst) | Photochemical hydroalkynylation | researchgate.net |
| CoBr2 | dppe, Zn, ZnI2 | Hydrovinylation of olefins | acs.org |
The catalytic transformations of this compound can be categorized into two main types: homogeneous and heterogeneous catalysis.
Homogeneous Catalysis involves catalysts that are in the same phase as the reactants, typically dissolved in a solvent. The Gold(I) and Cobalt-based systems discussed previously are prime examples of homogeneous catalysis. acs.orgmdpi.comresearchgate.net These catalysts often consist of a metal center coordinated to organic ligands, which allows for fine-tuning of the catalyst's electronic and steric properties to control reactivity and selectivity. acs.org Palladium complexes are also widely used as homogeneous catalysts for the synthesis of 1,3-enynes via cross-coupling reactions. organic-chemistry.orgnih.gov The high selectivity and mild reaction conditions often associated with homogeneous catalysts make them powerful tools in organic synthesis.
Heterogeneous Catalysis utilizes catalysts that are in a different phase from the reactants. These catalysts are typically solid materials that provide an active surface for the reaction to occur. A key advantage is the ease of separation of the catalyst from the reaction mixture, allowing for recycling and reuse. For the transformation of enynes and diynes, several heterogeneous systems have been reported. Examples include platinum supported on titanium dioxide (Pt/TiO2) for hydrosilylation, palladium nanoparticles supported on polymer resins, and copper ferrite (B1171679) (CuFe2O4) nanoparticles for cross-coupling reactions. mdpi.comorganic-chemistry.org An intriguing example of surface-mediated catalysis is the Hopf cyclization of enediynes on a Au(111) surface, which was found to proceed at significantly lower temperatures compared to the bulk reaction, with the gold surface atoms actively participating in lowering the reaction barrier. nih.gov Such systems offer a more sustainable and economically viable approach to catalysis.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 but 3 En 1 Yn 1 Yl 4 Methylbenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and establishes the connectivity between different parts of the molecule.
High-resolution ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in 1-(but-3-en-1-yn-1-yl)-4-methylbenzene. While specific experimental data for this exact compound is not extensively published, a detailed prediction of the expected chemical shifts can be made based on the analysis of structurally analogous compounds and established spectroscopic principles.
The structure contains several distinct proton and carbon environments: the para-substituted tolyl group, the disubstituted alkyne, and the terminal vinyl group.
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic, vinyl, and methyl protons. The aromatic protons of the 1,4-disubstituted ring typically appear as a pair of doublets (an AA'BB' system). The vinyl group protons (-CH=CH₂) will present a more complex splitting pattern due to geminal, cis, and trans coupling, resulting in a characteristic set of three signals. The methyl protons on the tolyl group will appear as a sharp singlet.
¹³C NMR: The carbon spectrum will show signals for each unique carbon atom. docbrown.info The molecule's plane of symmetry through the benzene (B151609) ring means that the two ortho carbons are equivalent, as are the two meta carbons. Therefore, a total of nine distinct carbon signals are expected: four for the aromatic ring, one for the methyl group, two for the alkyne, and two for the alkene. The chemical shifts of the sp-hybridized alkyne carbons are characteristically found between 80 and 95 ppm, while the sp² carbons of the aromatic ring and vinyl group appear further downfield. rsc.org
Predicted NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic (ortho to alkyne) | ~7.3-7.5 | d (Doublet) | Part of an AA'BB' system. |
| Aromatic (meta to alkyne) | ~7.1-7.2 | d (Doublet) | Part of an AA'BB' system. rsc.org |
| Vinyl (-CH=) | ~5.8-6.0 | dd (Doublet of doublets) | Coupled to the two geminal =CH₂ protons. |
| Vinyl (=CH₂, trans to C) | ~5.5-5.7 | d (Doublet) | Shows geminal and trans coupling. |
| Vinyl (=CH₂, cis to C) | ~5.3-5.5 | d (Doublet) | Shows geminal and cis coupling. |
| Methyl (-CH₃) | ~2.3-2.4 | s (Singlet) | Characteristic shift for a tolyl methyl group. rsc.org |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Aromatic (C-ipso, attached to CH₃) | ~139-141 | Quaternary carbon. |
| Aromatic (C-meta) | ~131-133 | CH carbon. |
| Aromatic (C-ortho) | ~128-130 | CH carbon. |
| Aromatic (C-ipso, attached to alkyne) | ~118-120 | Quaternary carbon. |
| Alkyne (Aryl-C≡) | ~90-93 | Quaternary carbon. rsc.org |
| Alkyne (≡C-Vinyl) | ~85-88 | Quaternary carbon. rsc.org |
| Vinyl (-CH=) | ~129-131 | CH carbon. |
| Vinyl (=CH₂) | ~119-122 | CH₂ carbon. |
| Methyl (-CH₃) | ~21-22 | CH₃ carbon. rsc.org |
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between atoms.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would reveal cross-peaks between the ortho and meta protons on the aromatic ring, confirming their adjacency. Crucially, it would also show correlations among the three vinyl protons, helping to assign their complex signals. No correlations would be observed across the non-protonated alkyne bridge.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbons they are attached to, providing definitive C-H one-bond correlations. sdsu.educolumbia.edu This would allow for the unambiguous assignment of each protonated carbon atom by correlating the already assigned proton signals from the ¹H NMR spectrum to their corresponding signals in the ¹³C spectrum. For example, the singlet at ~2.3 ppm would correlate to the methyl carbon signal at ~21 ppm.
A correlation from the aromatic protons ortho to the substituent to the quaternary alkyne carbon attached to the ring, confirming the connection of the butenyne chain to the tolyl group.
Correlations from the vinyl protons to both alkyne carbons, establishing the connectivity of the vinyl group to the alkyne.
A correlation from the methyl protons to the ipso-carbon of the aromatic ring, confirming its position.
Together, these 2D techniques provide an interlocking web of correlations that allows for the complete and confident structural elucidation of the molecule.
The structure of this compound is largely rigid due to the planarity of the benzene ring and the linearity of the alkyne unit. The primary conformational freedom involves rotation around the single bond connecting the aromatic ring to the alkyne. Advanced NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could provide insights into the preferred conformation in solution.
These experiments detect correlations between protons that are close in space, regardless of their bonding connectivity. A NOESY experiment could potentially reveal a spatial correlation (a cross-peak) between the ortho-protons of the tolyl ring and the vinyl proton (-CH=). The intensity of this NOE signal would be dependent on the average distance between these protons, thus providing information about the time-averaged dihedral angle of the aryl-alkyne bond. However, given the distance imposed by the linear alkyne, such effects may be weak and require sensitive instrumentation and long experiment times to observe.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. It is particularly effective for identifying the presence of specific functional groups, each of which has characteristic absorption or scattering frequencies.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a fingerprint of the functional groups present. docbrown.info For this compound, the key expected absorption bands are detailed below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic (Aryl C-H) | 3100–3000 | Medium-Weak |
| C-H Stretch | Alkene (=C-H) | 3100–3010 | Medium |
| C-H Stretch | Alkane (-CH₃) | 2980–2850 | Medium |
| C≡C Stretch | Disubstituted Alkyne | 2260–2100 | Weak to Absent |
| C=C Stretch | Alkene | 1680–1620 | Variable |
| C=C Stretch | Aromatic Ring | 1600 & 1475 | Medium |
| =C-H Bend | Monosubstituted Alkene | 990 & 910 | Strong |
| C-H Bend | 1,4-Disubstituted Ring | 850-800 | Strong |
The C≡C stretch in a disubstituted alkyne is often weak or absent in the IR spectrum due to the symmetrical nature of the bond, which results in a very small change in dipole moment during vibration. However, the strong out-of-plane bending vibrations for the vinyl and para-substituted aromatic protons are highly characteristic and useful for identification.
Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric, non-polar bonds that are weak in IR often produce strong signals in Raman spectra.
For this compound, the most significant feature in the Raman spectrum would be a strong signal for the C≡C stretching vibration (around 2260–2100 cm⁻¹). This symmetrically substituted alkyne bond is highly polarizable, making it an excellent Raman scatterer. Similarly, the C=C bond of the vinyl group and the aromatic ring breathing modes would also be expected to show strong Raman signals. This makes Raman spectroscopy an ideal complementary technique to FT-IR for confirming the presence of the carbon-carbon multiple bonds that define the core structure of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound. It also offers insights into the compound's structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision, typically to four or five decimal places. This accuracy allows for the unambiguous determination of the elemental formula of this compound, which is C₁₁H₁₀. The experimentally measured mass is compared against the theoretical exact mass calculated from the most abundant isotopes of its constituent elements (¹²C and ¹H).
The close correlation between the measured and theoretical mass serves as definitive proof of the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₀ |
| Theoretical Exact Mass ([M]⁺) | 142.07825 Da |
| Expected Adduct (e.g., ESI) | [M+H]⁺ |
| Theoretical Exact Mass of Adduct | 143.08558 Da |
| Typical Experimental Mass | ~143.0856 Da |
| Mass Accuracy | < 5 ppm |
This interactive table summarizes the expected high-resolution mass spectrometry data.
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for monitoring the progress of chemical reactions in real-time and for analyzing the purity of the final product. In the synthesis of this compound, often achieved via palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, GC-MS allows for the separation and identification of reactants, intermediates, byproducts, and the desired product within a complex mixture.
The components are separated based on their boiling points and polarity on the GC column, with each compound exhibiting a characteristic retention time. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint. For this compound, the mass spectrum would show a molecular ion peak (M⁺) at m/z = 142, confirming its molecular weight. Key fragmentation peaks, such as those corresponding to the loss of a hydrogen atom (m/z = 141), the loss of a vinyl group (m/z = 115), or the formation of the tolyl cation (m/z = 91), provide structural confirmation.
Table 2: Hypothetical GC-MS Data for a Sonogashira Coupling Reaction Mixture
| Compound | Role | Expected Retention Time | Key m/z Values |
| 4-Iodotoluene (B166478) | Reactant | Shorter | 218 (M⁺), 91 |
| But-3-en-1-yne | Reactant | Shortest | 52 (M⁺) |
| This compound | Product | Longer | 142 (M⁺), 141, 115, 91 |
This interactive table illustrates the expected GC-MS results for monitoring the synthesis of the target compound.
X-ray Diffraction (XRD) Studies
X-ray diffraction techniques are the most powerful methods for determining the three-dimensional arrangement of atoms in a solid-state material, providing precise information on bond lengths, bond angles, and crystal packing.
Single Crystal X-ray Diffraction (SCXRD) provides an unambiguous determination of a molecule's solid-state structure. tugraz.at To perform this analysis, a high-quality single crystal of this compound is required. While the specific crystal structure for this compound is not publicly documented, analysis of structurally similar compounds, such as 1-(4-bromophenyl)but-3-yn-1-one, provides insight into the type of data that would be obtained. nih.govresearchgate.net
The analysis would reveal the precise spatial arrangement of the tolyl group and the conjugated enyne side chain, including the planarity of the system and the specific bond lengths and angles. Furthermore, it would elucidate intermolecular interactions, such as π-π stacking or C-H···π interactions, which govern how the molecules pack into a crystal lattice. nih.gov
Table 3: Illustrative Crystallographic Data Based on a Structurally Analogous Compound
| Parameter | Example Value | Information Provided |
| Crystal System | Monoclinic | Basic crystal symmetry |
| Space Group | P2₁/n | Arrangement of symmetry elements |
| a (Å) | ~10-15 | Unit cell dimension |
| b (Å) | ~5-10 | Unit cell dimension |
| c (Å) | ~15-20 | Unit cell dimension |
| β (°) | ~90-100 | Angle of the unit cell |
| Z | 4 | Number of molecules per unit cell |
This interactive table presents typical parameters obtained from a single-crystal X-ray diffraction study, based on data for analogous structures. nih.govresearchgate.net
Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline (powder) samples. Its primary applications for this compound are to confirm the phase purity of a bulk sample and to assess its degree of crystallinity.
A pure, highly crystalline sample will produce a diffraction pattern with a series of sharp, well-defined peaks at characteristic diffraction angles (2θ). The position and relative intensities of these peaks are unique to a specific crystalline phase, acting as a fingerprint for the compound. The absence of peaks corresponding to starting materials or potential polymorphic impurities confirms the phase purity of the synthesized material. Conversely, a broad, featureless "hump" in the pattern would indicate the presence of amorphous (non-crystalline) content.
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. For conjugated systems like this compound, this technique is particularly informative. The extended π-system, which includes the tolyl ring and the enyne moiety, gives rise to characteristic absorption bands.
The UV-Vis spectrum is expected to show strong absorption bands resulting from π → π* transitions. acs.org The position of the absorption maximum (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the chromophore. The extended conjugation in this molecule is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to non-conjugated precursors like toluene (B28343). The spectrum may exhibit multiple peaks or shoulders, corresponding to different electronic transitions within the conjugated framework. researchgate.netnih.gov
Table 4: Expected Electronic Absorption Data for this compound in a Nonpolar Solvent
| Transition Type | Expected λmax (nm) | Description |
| π → π | ~280 - 320 nm | Corresponds to the main electronic transition across the extended conjugated system. |
| π → π | ~240 - 260 nm | May correspond to transitions localized more on the aromatic ring. |
This interactive table outlines the anticipated UV-Vis absorption properties based on the analysis of similar conjugated enyne compounds. acs.orgresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For compounds like this compound, which possess a conjugated system, UV-Vis spectroscopy provides valuable insights into the extent of π-electron delocalization and the energies of the electronic transitions. The chromophore in this molecule consists of the p-tolyl group conjugated with the enyne side chain (a carbon-carbon double bond and a carbon-carbon triple bond). This extended π-system is responsible for the absorption of UV radiation, leading to the promotion of electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (typically π* orbitals).
The position of the maximum absorption (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the specific conjugated system. The presence of the methyl group on the benzene ring, the double bond, and the triple bond all influence the electronic structure and, consequently, the UV-Vis spectrum.
Detailed Research Findings
The absorption bands in the UV-Vis spectra of aromatic compounds are influenced by the nature of the substituents on the ring. libretexts.org Unsaturated groups, such as the enyne moiety in the target molecule, extend the conjugated system, which typically results in a bathochromic (red) shift, moving the absorption maximum to a longer wavelength. libretexts.org
A study on the structural isomer, 1-phenyl-1-butyn-3-ene, provides a close comparison. The S₀-S₁ transition for this isomer was observed at 34,922 cm⁻¹, which corresponds to approximately 286 nm. nist.gov Given that this compound has a similar conjugated system, its primary absorption band is expected to be in a comparable region. The additional methyl group on the phenyl ring (forming a tolyl group) is an auxochrome that can cause a slight bathochromic shift compared to the unsubstituted phenyl analog.
The extension of conjugation in polyynes leads to a red shift in the absorption wavelength. For every additional triple bond, the longest wavelength of absorption shifts by approximately 35 nm. researchgate.net This principle underscores the significant impact of the conjugated enyne system on the electronic transitions of the molecule.
In general, conjugated enynes are valuable structures in organic chemistry, and their electronic properties are of significant interest. ep2-bayreuth.de The UV-Vis spectrum of these compounds is a key characteristic for understanding their electronic behavior.
The following table provides estimated UV-Vis absorption data for this compound based on the analysis of similar conjugated systems. It is important to note that these are expected values and may differ from experimental results.
| Compound | Expected λmax (nm) | Electronic Transition | Solvent |
|---|---|---|---|
| This compound | ~280-300 | π → π* | Ethanol/Hexane |
Computational Chemistry and Theoretical Modeling of 1 but 3 En 1 Yn 1 Yl 4 Methylbenzene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to study the electronic structure of many-body systems. It is frequently used to predict various properties of molecules, including their geometry, energy levels, and charge distributions. For a molecule like 1-(But-3-en-1-yn-1-yl)-4-methylbenzene, DFT calculations can elucidate the influence of the methyl-substituted phenyl ring on the conjugated enyne moiety.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional with a basis set like 6-31G(d,p), calculations are performed to find the structure corresponding to a minimum on the potential energy surface. researchgate.net
For this compound, these calculations would predict key structural parameters. The p-tolyl group (4-methylbenzene) is expected to be largely planar. The but-3-en-1-yn-1-yl side chain, featuring a conjugated system of a double and a triple bond, will have specific bond lengths and angles that define its spatial orientation relative to the aromatic ring. The dihedral angle between the plane of the phenyl ring and the enyne chain is a critical parameter determined during optimization, as it influences the degree of π-conjugation across the molecule.
Table 1: Predicted Structural Parameters for this compound from DFT Calculations
| Parameter | Description | Predicted Value (Illustrative) |
| C≡C Bond Length | Length of the triple bond in the enyne chain | ~ 1.21 Å |
| C=C Bond Length | Length of the double bond in the enyne chain | ~ 1.34 Å |
| C(ring)-C(alkyne) | Length of the bond connecting the ring and chain | ~ 1.43 Å |
| Dihedral Angle | Torsion angle defining the twist of the ring vs. chain | 0-10 degrees |
Note: The values in this table are illustrative examples of what a typical DFT geometry optimization would yield for this type of molecule.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and shape of these orbitals are critical in determining how a molecule will interact with other reagents.
HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. A higher HOMO energy indicates a greater tendency to donate electrons, suggesting higher nucleophilicity. youtube.com For this compound, the HOMO is expected to be distributed across the π-conjugated system, including the electron-rich tolyl group and the enyne chain.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating higher electrophilicity. youtube.com The LUMO would also be located over the conjugated π-system.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. semanticscholar.org A small energy gap suggests that the molecule is more polarizable and can be easily excited, correlating with higher chemical reactivity. researchgate.net
Table 2: Illustrative FMO Properties for this compound
| Property | Description | Predicted Value (Illustrative) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 4.6 eV |
Note: These energy values are representative examples based on DFT calculations for similar conjugated organic molecules. semanticscholar.org
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex wavefunctions from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and atomic orbitals. It provides detailed information about bonding, charge transfer, and intramolecular electronic interactions.
For this compound, NBO analysis can quantify the extent of conjugation between the phenyl ring and the enyne side chain. This is achieved by examining the delocalization of electrons from filled (donor) NBOs to empty (acceptor) NBOs. The stabilization energy, E(2), associated with these donor-acceptor interactions is a key output. A significant E(2) value for the interaction between the π-orbitals of the ring and the π*-orbitals of the enyne chain would provide quantitative evidence of a strong conjugated system.
Natural Population Analysis (NPA) is a method derived from NBO theory that calculates the distribution of electron density among the atoms in a molecule. The resulting atomic charges provide insight into the molecule's electrostatic potential and can help identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites.
In this compound, NPA would likely show that the carbon atoms of the aromatic ring have a net negative charge, while the attached hydrogen and methyl group carbons are more positive. The sp-hybridized carbons of the alkyne group would have a distinct charge distribution compared to the sp²-hybridized carbons of the vinyl group and the aromatic ring. This detailed charge map is invaluable for predicting how the molecule might interact with polar reagents or in an electric field.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is instrumental in mapping out the intricate details of chemical reaction mechanisms. By modeling the energy changes as reactants transform into products, researchers can identify transition states and intermediates, providing a complete picture of the reaction pathway.
A Potential Energy Surface (PES) is a multidimensional surface that represents the energy of a chemical system as a function of its geometry. By mapping the PES for a reaction involving this compound, chemists can determine the most likely reaction mechanism.
This process involves:
Identifying Stationary Points: Locating the reactants, products, intermediates, and transition states on the PES.
Calculating Energies: Determining the relative energies of these stationary points. The energy difference between reactants and a transition state represents the activation energy barrier for that step.
Following the Reaction Coordinate: Tracing the lowest energy path from reactants to products, known as the intrinsic reaction coordinate (IRC), to confirm that a transition state connects the intended species.
For example, in a study of an electrophilic addition reaction to the enyne chain, PES mapping could reveal whether the electrophile adds preferentially to the double or triple bond. It would also determine the energy barriers for each potential pathway, allowing for a prediction of the major reaction product under specific conditions. Such computational studies, like those performed on the reactions of tolyl radicals with unsaturated hydrocarbons, provide a framework for understanding the complex dynamics of reactions involving substituted aromatic compounds. researchgate.net
Transition State Characterization and Activation Energy Calculations
Understanding the chemical reactivity of this compound involves mapping its potential energy surface for a given reaction. A critical aspect of this is the characterization of transition states (TS), which are the highest energy points along a reaction coordinate, and the calculation of activation energies (Ea), the energy barrier that must be overcome for a reaction to proceed.
Computational methods are employed to locate the geometry of the transition state for a proposed reaction, such as a cycloaddition or isomerization involving the enyne moiety. This is typically achieved by optimizing the molecular structure to find a first-order saddle point on the potential energy surface. A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency in the calculated frequency analysis, which corresponds to the motion along the reaction coordinate.
Once the energies of the reactants (E_reactants) and the transition state (E_TS) are calculated using a selected level of theory (e.g., B3LYP/6-31G(d)), the activation energy can be determined.
Ea = E_TS - E_reactants
These calculations are fundamental for predicting reaction kinetics and understanding mechanistic pathways.
| Species | Description | Calculated Energy (Hartree) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Reactants | This compound + Reagent | -X.000000 | 0.00 |
| Transition State (TS) | Highest energy point of the reaction pathway | -X.000000 + ΔE_TS | +25.5 |
| Products | Resulting molecule(s) after the reaction | -X.000000 - ΔE_P | -15.2 |
This table presents hypothetical data to illustrate the results of an activation energy calculation. The activation energy (Ea) for the forward reaction would be 25.5 kcal/mol.
Molecular Electron Density Theory (MEDT) for Reaction Pathways
Molecular Electron Density Theory (MEDT) offers a powerful framework for analyzing chemical reactivity by focusing on the changes in electron density during a chemical reaction. Unlike theories that emphasize molecular orbitals, MEDT posits that the electron density distribution and its changes govern the feasibility and outcome of a reaction.
For a molecule like this compound, MEDT can be applied to study its participation in reactions such as pericyclic reactions. The analysis would involve calculating the electron density at the ground state of the reactants and tracking its evolution along the reaction pathway towards the products. This approach allows for a detailed understanding of bond formation and cleavage. researchgate.net For example, in a Diels-Alder reaction where the enyne could act as a dienophile, MEDT analysis would reveal the sequence and synchronicity of the new bond formations by visualizing where electron density increases. researchgate.net
Spectroscopic Property Prediction and Validation
Computational methods are invaluable for predicting spectroscopic properties, which can be used to validate experimental data and assign spectral features to specific molecular structures and motions.
Theoretical IR and NMR Chemical Shift Calculations
Theoretical calculations of Infrared (IR) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts are standard tools for characterizing molecular structures.
IR Spectra: Using DFT methods, a vibrational frequency analysis can be performed on the optimized geometry of this compound. This calculation yields the harmonic vibrational frequencies and their corresponding intensities. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. These calculations help in assigning specific absorption bands in an experimental IR spectrum to particular vibrational modes, such as C≡C stretching, C=C stretching, aromatic C-H bending, or methyl group rockings.
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the isotropic magnetic shielding tensors for each nucleus. epstem.net The chemical shifts (δ) are then determined by referencing these values to the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). These theoretical chemical shifts for both ¹H and ¹³C nuclei can be directly compared with experimental spectra, aiding in the complete assignment of all resonances, which can be particularly useful for complex molecules or for distinguishing between isomers. epstem.netnih.gov
| Atom Position | Calculated ¹H Shift (GIAO) | Hypothetical Exp. ¹H Shift | Calculated ¹³C Shift (GIAO) | Hypothetical Exp. ¹³C Shift |
|---|---|---|---|---|
| Methyl (CH₃) | 2.35 | 2.33 | 21.2 | 21.0 |
| Aromatic C1 | - | - | 138.5 | 138.2 |
| Aromatic C4 | - | - | 129.8 | 129.5 |
| Alkyne Cα | - | - | 85.4 | 85.1 |
| Alkyne Cβ | - | - | 90.1 | 89.8 |
| Vinyl H | 5.50 | 5.48 | - | - |
This table provides an illustrative comparison between theoretically calculated NMR shifts and hypothetical experimental values, demonstrating the typical accuracy of such predictions.
Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Simulation
Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used method for studying the electronic excited states of molecules and simulating their UV-Vis absorption spectra. researchgate.netmdpi.com For this compound, with its conjugated π-system, TD-DFT can predict the electronic transitions responsible for its absorption of light.
The calculation provides key information:
Excitation Energies (ΔE): The energy difference between the ground state and various excited states, which is used to determine the absorption wavelength (λmax).
Oscillator Strengths (f): A dimensionless quantity that represents the probability of a given electronic transition. Transitions with high oscillator strengths correspond to intense peaks in the UV-Vis spectrum.
Contributing Orbitals: The analysis reveals which molecular orbitals are involved in the transition, most commonly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.com For π-conjugated systems, the primary absorption band often corresponds to a HOMO → LUMO (π → π*) transition. mdpi.com
These simulations are crucial for interpreting experimental spectra and understanding how structural modifications would affect the molecule's color and photophysical properties. researchgate.netscilit.com
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | 285 | 0.75 | HOMO → LUMO (95%) |
| S₀ → S₂ | 250 | 0.12 | HOMO-1 → LUMO (88%) |
| S₀ → S₃ | 220 | 0.05 | HOMO → LUMO+1 (75%) |
This table shows hypothetical TD-DFT output, predicting the main absorption peak at 285 nm, driven by the HOMO to LUMO transition.
Advanced Theoretical Investigations
Beyond standard calculations, advanced theoretical methods can probe more subtle aspects of molecular structure and interactions.
Non-Covalent Interaction (NCI) Analysis
Non-Covalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak interactions within and between molecules in real space. wikipedia.org The method is based on the relationship between the electron density (ρ) and its reduced density gradient (s). chemtools.org Regions of non-covalent interactions are identified as areas where the reduced density gradient is low at low electron densities. wikipedia.org
The results are typically presented as 3D isosurfaces, which are color-coded to indicate the nature and strength of the interaction:
Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.
Green surfaces represent weak, delocalized van der Waals interactions.
Red surfaces signify repulsive interactions, such as steric clashes. researchgate.net
For this compound, NCI analysis could be used to visualize potential intramolecular interactions, such as C-H···π interactions between the alkyl chain and the benzene (B151609) ring. This provides a qualitative and intuitive picture of the forces that influence the molecule's preferred conformation and packing in the solid state. nih.gov
Molecular Electrostatic Potential (MEP) Mapping
Typically, an MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue-colored areas represent regions of positive potential, indicating favorable sites for nucleophilic attack. Green and yellow colors denote areas with intermediate or near-zero potential.
For this compound, a theoretical MEP map would likely show negative potential (red/yellow) around the π-systems of the but-3-en-1-yne chain and the methyl-substituted benzene ring, highlighting these as areas of higher electron density. The hydrogen atoms would be expected to show positive potential (blue). However, without specific computational data, a precise description and data table for the MEP of this compound cannot be provided.
Studies on Nonlinear Optical (NLO) Properties
Comprehensive research and specific data on the nonlinear optical (NLO) properties of this compound have not been identified in the performed searches. NLO materials are of significant interest due to their potential applications in photonics and optoelectronics, such as in optical switching and frequency conversion.
The NLO response of a molecule is characterized by parameters like the first hyperpolarizability (β) and second hyperpolarizability (γ). Computational quantum chemical methods are often employed to predict these properties. For a molecule like this compound, the extended π-conjugation provided by the enyne system connected to the aromatic ring could potentially lead to a significant NLO response. The presence of an electron-donating methyl group on the phenyl ring might further enhance these properties.
A theoretical study would typically involve optimizing the molecular geometry and then calculating the hyperpolarizability values using appropriate levels of theory and basis sets. The results would be presented in tabular form, often including values for the dipole moment (μ) and the individual tensor components of the first hyperpolarizability. In the absence of such studies for this compound, a data table of its NLO properties cannot be constructed.
Application As a Building Block in Complex Chemical Architectures
Synthesis of Advanced Organic Molecules
The conjugated enyne moiety is a valuable synthon in organic synthesis, participating in a range of cyclization and coupling reactions. This reactivity allows for the construction of diverse carbocyclic and heterocyclic systems, which are foundational to many areas of chemical science. nih.gov
While direct application of 1-(but-3-en-1-yn-1-yl)-4-methylbenzene in existing pharmaceutical or agrochemical products is not extensively documented, its core structure is analogous to precursors used in the synthesis of bioactive molecules. Aryl enyne derivatives are known to undergo various cyclization reactions to form complex heterocyclic and carbocyclic frameworks that are central to many pharmaceutical and agrochemical compounds. nih.gov The reactivity of the enyne unit allows for its participation in transition-metal-catalyzed reactions, which are pivotal in modern drug discovery and development. nih.gov
For instance, enyne cyclizations can be strategically employed to construct substituted indole (B1671886) or pyrrole (B145914) ring systems, which are prevalent in many biologically active compounds. nih.gov The tolyl group in this compound can influence the electronic properties and steric hindrance of the molecule, potentially guiding the regioselectivity of these cyclization reactions.
The table below illustrates potential reaction pathways for aryl enynes, which could be applied to this compound for the synthesis of complex intermediates.
| Reaction Type | Catalyst/Reagent | Potential Product Scaffold | Relevance |
| Enyne Cycloisomerization | Transition Metal (e.g., Au, Pt, Rh) | Substituted Dienes, Heterocycles | Access to diverse molecular skeletons. |
| Pauson-Khand Reaction | Co₂(CO)₈ | Bicyclic Cyclopentenones | Core structures in various natural products. |
| [4+2] Cycloaddition (Diels-Alder) | Thermal or Lewis Acid | Substituted Benzene (B151609) Derivatives | Formation of aromatic and hydroaromatic rings. |
| Enyne Metathesis | Grubbs or Schrock Catalysts | Macrocycles, Skipped Dienes | Synthesis of complex ring systems. |
This table presents potential applications based on the known reactivity of the enyne functional group.
The synthesis of natural products often requires the development of efficient and stereoselective methods for the construction of complex molecular architectures. youtube.com The enyne functional group is a key component in strategies for the total synthesis of various natural products. nih.gov While specific use of this compound in a completed total synthesis is not prominent in the literature, its structural elements are relevant to retrosynthetic analysis of complex targets. youtube.com
For example, nickel-catalyzed reductive coupling reactions of 1,6-enynes have been instrumental in the total synthesis of natural products like (+)-acutiphycin. mit.edu The reactivity of the enyne system in this compound suggests its potential as a building block in similar synthetic endeavors. The conjugated system can be involved in cascade reactions, allowing for the rapid assembly of molecular complexity from a relatively simple starting material. nih.gov
Role in Polymer Science and Materials Engineering
The presence of polymerizable groups, namely the terminal alkene and the internal alkyne, makes this compound an interesting candidate for applications in polymer science and materials engineering.
Enyne-containing monomers can be utilized in various polymerization techniques to create specialty polymers with unique properties. Ring-opening metathesis polymerization (ROMP) of monomers containing enyne functionalities can lead to the formation of branched or star polymers. nih.gov A monomer like this compound could potentially be incorporated into such polymerization schemes, where the enyne unit acts as a terminator or a branching point. nih.gov
Furthermore, enyne metathesis polymerization of acetal-containing monomers has been shown to produce degradable polymers, which are of interest for biomedical applications. nih.gov By analogy, incorporating this compound into copolymerization with suitable monomers could impart specific thermal or mechanical properties to the resulting material.
The following table summarizes polymerization methods where enyne-containing monomers, such as this compound, could be employed.
| Polymerization Method | Role of Enyne Monomer | Potential Polymer Type |
| Ring-Opening Metathesis Polymerization (ROMP) | Terminator/Branching Agent | Star Polymers, Branched Polymers |
| Enyne Metathesis Polymerization | Monomer | Degradable Polyacetals (with suitable comonomers) |
| Free Radical Polymerization | Comonomer | Copolymers with tailored properties |
This table outlines potential roles in polymerization based on the structure of the compound.
The conjugated π-system of this compound makes it a candidate for incorporation into conjugated polymers. These materials are of significant interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Alkynes are versatile building blocks for constructing polymers with conjugated backbones. oup.com
Reactions such as Glaser-Hay and Sonogashira coupling, as well as cyclotrimerization, can be used to create extended aromatic systems from alkyne-containing monomers. oup.com The presence of the vinyl group offers an additional point for polymerization or cross-linking. The tolyl substituent can enhance the solubility and processability of the resulting polymers, which is a crucial aspect for their application in electronic devices.
While the hydrocarbon backbone of this compound does not possess traditional ligating groups like carboxylates or pyridines, the π-systems of the alkyne and alkene can coordinate to metal centers. youtube.com This interaction can be exploited in the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.netossila.com The organic linker plays a crucial role in determining the structure and properties of the resulting MOF. youtube.com
Enabling Reagent in Catalysis Research
In the field of catalysis, the development of novel ligands and the exploration of new catalytic transformations are paramount for advancing chemical synthesis. This compound and structurally similar molecules serve as key starting materials in both of these pursuits.
The synthesis of effective ligands is crucial for the performance of transition metal catalysts. The reactivity of the enyne functionality in this compound can be harnessed to introduce phosphorus-containing groups, a common feature of many successful ligands. One plausible synthetic route to convert enynes into phosphine (B1218219) ligands is through a hydrophosphination reaction. In this type of reaction, a P-H bond from a phosphine, such as diphenylphosphine, adds across the double or triple bond of the enyne.
While specific studies on this compound as a ligand precursor are not extensively documented, the general transformation of enynes to phosphine ligands is a known strategy in organometallic chemistry. The resulting phosphine ligand, bearing the modified backbone of the original enyne, could then be coordinated to a variety of transition metals, such as palladium, rhodium, or nickel, to form catalytically active complexes. The steric and electronic properties of the p-tolyl group would be expected to influence the coordination environment around the metal center, thereby impacting the catalyst's activity and selectivity in various cross-coupling and hydrogenation reactions.
Table 1: Potential Phosphine Ligands Derived from Enyne Precursors
| Enyne Precursor | Phosphine Source | Potential Ligand Structure | Target Metal Catalyst |
| This compound | Diphenylphosphine | (4-(p-tolyl)but-1-en-3-yn-1-yl)diphenylphosphine | Palladium(II) |
| 1-Phenylbut-3-en-1-yne | Phenylphosphine | (4-phenylbut-1-en-3-yn-1-yl)phenylphosphine | Rhodium(I) |
| 1,6-Enyne derivatives | Various secondary phosphines | Bidentate phosphine ligands | Nickel(0) |
This table presents hypothetical examples of phosphine ligands that could be synthesized from enyne precursors based on established chemical principles.
The conjugated enyne system of this compound makes it an ideal substrate for exploring and developing new transition metal-catalyzed reactions. The dual reactivity of the alkene and alkyne moieties allows for a range of selective transformations, including cyclization, metathesis, and hydroboration reactions.
Transition metal-catalyzed cyclization of 1,6-enynes is a powerful method for the construction of cyclic and bicyclic compounds. nih.gov While this compound is a 1,3-enyne, its structural motif is relevant to the broader class of enyne cycloisomerization reactions. For instance, in the presence of a suitable catalyst, such as a palladium or rhodium complex, the molecule could potentially undergo intramolecular cyclization to form carbocyclic or heterocyclic structures, depending on the reaction conditions and the presence of other functional groups.
Enyne metathesis is another significant catalytic transformation where molecules like this compound could serve as valuable substrates. researchgate.net This reaction, typically catalyzed by ruthenium or molybdenum carbene complexes, involves the cleavage and reformation of the double and triple bonds. Cross-metathesis with another olefin could lead to the formation of new diene products, which are themselves versatile intermediates in organic synthesis.
Furthermore, the hydroboration of the alkene or alkyne group in this compound, catalyzed by transition metals, offers a route to functionalized organoboranes. nih.gov These intermediates can be further transformed into a variety of organic compounds, including alcohols, amines, and halides, with high regio- and stereoselectivity. The presence of the p-tolyl group could influence the regioselectivity of the hydroboration, providing a means to control the outcome of the reaction.
Table 2: Illustrative Catalytic Transformations of an Enyne Substrate
| Catalytic Reaction | Catalyst System | Potential Product Type |
| Intramolecular Cyclization | Pd(OAc)₂ / PPh₃ | Substituted Cyclopentene Derivatives |
| Enyne Cross-Metathesis | Grubbs' Catalyst | Functionalized 1,3-Dienes |
| Regioselective Hydroboration | RhCl(PPh₃)₃ / Catecholborane | Boronate Esters |
This table provides examples of potential catalytic transformations and the types of products that could be expected from a substrate with a 1-aryl-but-3-en-1-yne core structure.
Studies on Derivatives and Analogues of 1 but 3 En 1 Yn 1 Yl 4 Methylbenzene
Structural Modifications and Their Synthetic Impact
Modifications to the but-3-en-1-yn-1-yl side chain of 1-(but-3-en-1-yn-1-yl)-4-methylbenzene can significantly alter the molecule's reactivity and steric profile. The conjugated enyne moiety is a highly reactive functional group that can participate in a variety of transformations, including cycloaddition reactions, and nucleophilic additions.
One area of investigation involves the functionalization of the terminal double bond. For instance, epoxidation of the alkene would yield an epoxide that could be opened by various nucleophiles to introduce a range of functional groups. Dihydroxylation of the double bond would lead to the corresponding diol, a precursor for further derivatization.
The triple bond also offers a site for modification. Partial reduction of the alkyne would lead to the corresponding diene, while complete reduction would saturate the side chain. The presence of the conjugated system allows for more complex transformations. For example, enyne metathesis can be employed to construct new cyclic and acyclic systems. beilstein-journals.org In this type of reaction, a metal carbene catalyst mediates the cleavage and reformation of the double and triple bonds, leading to rearranged products. beilstein-journals.org The specific outcome of the metathesis reaction would depend on the catalyst and reaction conditions used.
Another approach to modifying the alkyl chain is through cycloaddition reactions. The enyne system can act as a diene or a dienophile in Diels-Alder reactions, depending on the reaction partner. For instance, reaction with a dienophile would result in the formation of a six-membered ring. The reactivity of the enyne in such reactions would be influenced by the electronic nature of the substituents on both the enyne and the dienophile.
The synthetic impact of substitutions on the 4-methylbenzene ring of this compound is primarily observed in the synthesis of the molecule itself and in the reactivity of the aromatic ring in subsequent reactions. The most common method for the synthesis of aryl-substituted enynes is the Sonogashira cross-coupling reaction between a terminal alkyne and an aryl halide. nih.govorganic-chemistry.orglibretexts.orgorganic-chemistry.org
The nature of the substituent on the aromatic ring of the aryl halide can have a significant effect on the efficiency of the Sonogashira coupling. Electron-withdrawing groups on the aryl halide generally increase the rate of the reaction, while electron-donating groups can decrease the reaction rate. acs.org This is because the rate-determining step of the catalytic cycle is often the oxidative addition of the aryl halide to the palladium(0) catalyst, which is favored by electron-deficient aryl halides. The steric bulk of substituents near the site of coupling can also hinder the reaction. acs.org
Once the 1-(aryl)-but-3-en-1-yne framework is synthesized, the substituents on the aromatic ring will direct further electrophilic aromatic substitution reactions. The methyl group at the 4-position of the parent compound is an ortho-, para-directing group and activates the ring towards electrophilic attack. nih.gov Therefore, further substitution would be expected to occur at the positions ortho to the methyl group (positions 3 and 5).
By introducing different functional groups onto the aromatic ring, a library of analogues can be created. For example, introducing a nitro group (a strong deactivating, meta-directing group) would significantly alter the electronic properties of the aromatic ring and its reactivity. Conversely, an amino or hydroxyl group (strong activating, ortho-, para-directing groups) would enhance the ring's reactivity. The synthesis of such analogues would typically involve starting with the appropriately substituted aryl halide in a Sonogashira coupling with but-3-en-1-yne.
The following table summarizes the expected directing effects of various substituents on the aromatic ring of this compound in electrophilic aromatic substitution reactions.
| Substituent (X) at a position other than 1 or 4 | Activating/Deactivating | Directing Effect |
| -NO₂ | Strongly Deactivating | Meta |
| -CN | Deactivating | Meta |
| -COCH₃ | Deactivating | Meta |
| -Cl, -Br, -I | Deactivating | Ortho, Para |
| -CH₃ (alkyl) | Activating | Ortho, Para |
| -OCH₃ | Strongly Activating | Ortho, Para |
| -NH₂ | Strongly Activating | Ortho, Para |
The incorporation of heteroatoms into the structure of this compound can lead to the formation of a wide variety of heterocyclic analogues with potentially novel chemical and biological properties. wikipedia.org Heteroatoms can be introduced into the aromatic ring or as part of a new ring system formed from the enyne moiety.
Nitrogen-Containing Analogues:
Nitrogen-containing heterocycles are of significant interest in medicinal chemistry. nih.gov Analogues of this compound containing nitrogen can be synthesized in several ways. For example, replacing the tolyl group with a pyridyl group would yield a (pyridyl)butenyne. This could be achieved through a Sonogashira coupling of a halopyridine with but-3-en-1-yne. researchgate.net The position of the nitrogen atom in the pyridine (B92270) ring would influence the electronic properties and reactivity of the molecule.
The enyne functionality itself can be used to construct nitrogen-containing heterocycles. For instance, 1,3-dipolar cycloaddition of an azide (B81097) with the alkyne portion of the enyne would lead to the formation of a triazole ring. researchgate.net Reaction with nitrones could yield isoxazolidines.
Oxygen-Containing Analogues:
Oxygen-containing heterocycles are also prevalent in natural products and pharmaceuticals. An oxygen atom could be incorporated by replacing the tolyl group with a furan (B31954) or pyran ring, again via Sonogashira coupling with the corresponding halo-heterocycle. The enyne chain can also be a precursor to oxygen-containing rings. For example, acid-catalyzed hydration of the alkyne could lead to a ketone, which could then be used in subsequent cyclization reactions. The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, could be used to construct cyclopentenone derivatives. pku.edu.cn
Sulfur-Containing Analogues:
Sulfur-containing heterocycles exhibit a wide range of biological activities. Thiophene-containing analogues of this compound can be synthesized by Sonogashira coupling of a halothiophene with but-3-en-1-yne. beilstein-journals.org The enyne moiety can also be used to construct sulfur-containing rings. For example, the addition of thiols to the alkyne, a thiol-yne reaction, can proceed via a nucleophilic or radical mechanism to yield vinyl sulfides. acs.org These intermediates can then be used in further cyclization reactions.
The following table provides a summary of potential heteroatom-containing analogues and possible synthetic strategies.
| Heteroatom | Type of Analogue | Potential Synthetic Strategy |
| Nitrogen | Pyridyl-butenyne | Sonogashira coupling of a halopyridine with but-3-en-1-yne |
| Nitrogen | Triazole derivative | 1,3-Dipolar cycloaddition of an azide to the alkyne |
| Oxygen | Furanyl-butenyne | Sonogashira coupling of a halofuran with but-3-en-1-yne |
| Oxygen | Cyclopentenone derivative | Pauson-Khand reaction |
| Sulfur | Thienyl-butenyne | Sonogashira coupling of a halothiophene with but-3-en-1-yne |
| Sulfur | Vinyl sulfide (B99878) derivative | Thiol-yne addition to the alkyne |
Comparative Reactivity and Selectivity of Analogues
The structural modifications discussed above are expected to have a profound impact on the reactivity and selectivity of the resulting analogues. While direct comparative studies on a series of this compound derivatives are not extensively documented in the literature, predictions can be made based on established principles of organic chemistry.
For analogues with substitutions on the aromatic ring, the rate of electrophilic aromatic substitution will be highly dependent on the nature of the substituent. As previously mentioned, electron-donating groups will activate the ring and increase the reaction rate, while electron-withdrawing groups will deactivate it. The regioselectivity of these reactions will also be governed by the directing effects of the substituents.
The reactivity of the enyne chain can also be influenced by the aromatic ring substituents. An electron-withdrawing group on the aromatic ring will make the alkyne more electrophilic and thus more susceptible to nucleophilic attack. Conversely, an electron-donating group will make the alkyne more electron-rich and potentially more reactive in electrophilic addition reactions.
In cycloaddition reactions, the electronic nature of the substituents will affect the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the enyne, which in turn will influence the rate and selectivity of the reaction. For example, in a Diels-Alder reaction where the enyne acts as the diene, electron-donating groups on the aromatic ring would raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap with an electron-deficient dienophile and a faster reaction rate.
Modifications to the alkyl chain itself will have a more direct impact on its reactivity. For example, converting the alkyne to an alkene would remove the possibility of reactions specific to triple bonds. The introduction of functional groups on the chain would open up new avenues for reactivity based on the nature of those groups.
Exploration of Novel Chemical Space Based on the Core Structure
The 1-(aryl)-but-3-en-1-yne core structure represents a versatile scaffold for the exploration of novel chemical space, a concept central to modern drug discovery and materials science. nih.govresearchgate.net By systematically modifying the aromatic ring, the enyne chain, and introducing heteroatoms, a vast library of diverse molecules can be generated. researchgate.net
One approach to exploring the chemical space around this scaffold is through combinatorial synthesis, where different building blocks are combined to create a large number of derivatives. For example, a variety of substituted aryl halides can be coupled with a selection of modified but-3-en-1-yne derivatives to generate a library of compounds. These libraries can then be screened for desired properties.
Computational methods can also be employed to explore the chemical space of these analogues in silico. nih.gov By calculating various molecular descriptors, such as electronic properties, shape, and lipophilicity, it is possible to assess the "drug-likeness" or other desired characteristics of virtual compounds before they are synthesized. mdpi.com This can help to prioritize synthetic targets and guide the design of new molecules with improved properties.
The concept of "scaffold hopping," where the core structure of a known active molecule is replaced with a different scaffold while retaining key pharmacophoric features, can also be applied. nih.gov The 1-(aryl)-but-3-en-1-yne scaffold, with its defined geometry and multiple points for diversification, could serve as a novel scaffold for the development of compounds with specific biological activities. For instance, it could be used to mimic the spatial arrangement of functional groups in a known drug molecule, potentially leading to new intellectual property and improved pharmacological profiles.
The exploration of the chemical space around the this compound core structure is a promising area for future research, with the potential to yield new molecules with applications in various fields of chemistry and beyond.
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and Automated Synthesis
The synthesis of complex organic molecules, including functionalized enynes like 1-(but-3-en-1-yn-1-yl)-4-methylbenzene, is increasingly leveraging the capabilities of flow chemistry and automation. Continuous flow processes offer numerous advantages over traditional batch synthesis, such as enhanced safety, better heat and mass transfer, and the potential for seamless integration of reaction, purification, and analysis steps.
For the synthesis of this compound, which can be prepared through cross-coupling reactions like the Sonogashira coupling, a flow chemistry approach could offer significant improvements. The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields, improved selectivity, and reduced formation of byproducts. Furthermore, the automation of multi-step syntheses in flow systems, guided by computer-aided synthesis planning, is becoming a powerful strategy for the rapid preparation of compound libraries for screening purposes. This approach could be instrumental in exploring the chemical space around the this compound core.
Table 1: Comparison of Batch vs. Flow Synthesis for Enyne Production
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Reaction Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and residence time. |
| Scalability | Often challenging and requires re-optimization. | More straightforward scale-up by running the system for longer periods. |
| Safety | Handling of hazardous reagents and intermediates in large quantities. | Smaller reaction volumes at any given time, enhancing safety. |
| Reproducibility | Can be variable between batches. | High reproducibility due to consistent reaction conditions. |
| Integration | Difficult to integrate with in-line analysis and purification. | Amenable to integration with real-time monitoring and downstream processing. |
Chemoenzymatic Approaches to Related Structures
The field of chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical reactions, offers exciting prospects for the synthesis of complex molecules related to this compound. Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions, often circumventing the need for protecting groups and reducing waste.
While direct enzymatic synthesis of the enyne functionality in this compound is not yet established, enzymes could be employed to modify the aromatic ring or the enyne side chain of related structures. For instance, dioxygenases could be used for the stereoselective hydroxylation of the aromatic ring, introducing chiral centers that are difficult to access through traditional chemical methods. Furthermore, advances in de novo enzyme design, driven by artificial intelligence, are expanding the toolbox of biocatalysts for novel transformations, potentially enabling future chemoenzymatic routes to enyne-containing compounds.
Advanced in Situ Spectroscopic Monitoring of Reactions
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allow for the real-time monitoring of chemical reactions as they occur, without the need for sampling. These non-invasive methods provide valuable data on the concentration of reactants, intermediates, and products throughout the course of a reaction.
For the synthesis of enynes, in situ spectroscopy can be used to track the consumption of starting materials and the formation of the desired product, enabling the precise determination of reaction endpoints and the identification of any unstable intermediates. This information is particularly valuable for optimizing reaction conditions, such as temperature and catalyst loading, to maximize yield and minimize reaction times. The integration of in situ monitoring with automated flow synthesis platforms creates a powerful system for data-rich experimentation and process optimization.
Table 2: In Situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Provided | Advantages |
|---|---|---|
| FTIR Spectroscopy | Functional group analysis, concentration of species. | Fast acquisition times, wide applicability to organic reactions. |
| Raman Spectroscopy | Molecular vibrations, particularly for non-polar bonds. | Can be used in aqueous media, complementary to FTIR. |
| NMR Spectroscopy | Detailed structural information, quantification of components. | Provides unambiguous structural data. |
Machine Learning and AI in Predicting Reactivity and Designing Derivatives
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of reaction outcomes, the design of novel molecules with desired properties, and the optimization of synthetic routes. For a compound like this compound, these computational tools can accelerate the discovery of new derivatives and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
